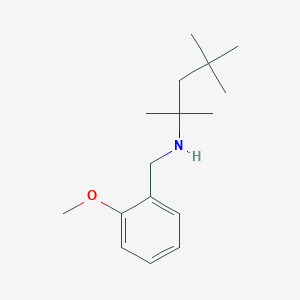
n-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine: is a synthetic compound belonging to the class of phenethylamines This compound is characterized by the presence of a methoxybenzyl group attached to a trimethylpentanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2,4,4-trimethylpentan-2-amine.
Introduction of the Methoxybenzyl Group: The intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the methoxybenzyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It has been investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist or antagonist at certain receptors, influencing various biochemical processes. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
N-(2-Methoxybenzyl)-2,4,4-trimethylpentan-2-amine can be compared with other similar compounds, such as:
2C Phenethylamines: These compounds share a similar phenethylamine backbone but differ in the substituents attached to the aromatic ring.
NBOMe Compounds: These are N-benzylmethoxy derivatives of phenethylamines, known for their potent effects on serotonin receptors.
Mescaline Derivatives: These compounds have a similar structure but with different substituents, leading to variations in their pharmacological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the methoxybenzyl group and the trimethylpentanamine backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-16(4,5)17-11-13-9-7-8-10-14(13)18-6/h7-10,17H,11-12H2,1-6H3 |
InChI Key |
ZGKSKCLFQQHBGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















